1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiazole moiety and a phenyl group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1,5-Dimethyl-N-(5-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide
1,5-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-2-carboxamide
Uniqueness: 1,5-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-12(18-19(10)2)14(20)17-15-16-13(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKSACXPBHUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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